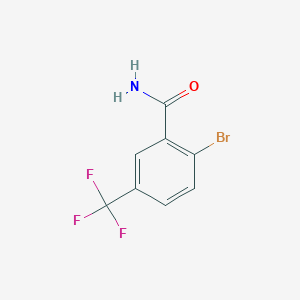

2-Bromo-5-(trifluoromethyl)benzamide

Description

Contextualizing Halogenated and Trifluoromethylated Benzamides in Organic Synthesis

The benzamide (B126) scaffold is a prevalent feature in many biologically active molecules researchgate.net. The introduction of halogen atoms and trifluoromethyl (-CF₃) groups onto this core structure dramatically enhances its utility in organic synthesis. Halogenated benzamides, particularly those containing bromine or iodine, are valuable precursors for a wide array of cross-coupling reactions. The carbon-bromine bond serves as a reactive "handle," allowing for the formation of new carbon-carbon or carbon-heteroatom bonds through powerful catalytic methods like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions nih.govlibretexts.orgwikipedia.org. These transformations are fundamental to the assembly of complex biaryl structures and other scaffolds common in modern pharmaceuticals nih.gov.

The trifluoromethyl group is one of the most important motifs in medicinal chemistry due to its unique electronic properties and steric profile beilstein-journals.org. Its high electronegativity and the strength of the carbon-fluorine bond confer several advantageous properties to a parent molecule. The -CF₃ group can significantly enhance metabolic stability by blocking sites susceptible to oxidative metabolism researchgate.netnih.gov. Furthermore, it often increases a compound's lipophilicity, which can improve its ability to cross cellular membranes and interact with biological targets researchgate.netnih.gov. These characteristics make the incorporation of a trifluoromethyl group a key strategy in drug design to optimize a molecule's pharmacokinetic and pharmacodynamic profile researchgate.netsci-hub.se.

Scope and Significance in Contemporary Chemical Science

The significance of 2-Bromo-5-(trifluoromethyl)benzamide lies in its role as a bifunctional intermediate, combining the synthetic advantages of both its bromo and trifluoromethyl substituents. This dual functionality makes it a valuable starting material for creating libraries of complex molecules for screening in drug discovery and agrochemical research.

In medicinal chemistry, this compound is an attractive precursor for the development of targeted therapeutics. For instance, substituted benzamide structures are central to the design of poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer agents that have shown efficacy in treating cancers with specific DNA repair deficiencies, such as those with BRCA1/2 mutations researchgate.netnih.govresearchgate.net. The ability to use the bromine atom for palladium-catalyzed cross-coupling reactions allows for the systematic modification of the benzamide core to explore structure-activity relationships and optimize inhibitor potency and selectivity researchgate.netnih.gov. Research has also explored trifluoromethyl-containing benzamides as potential cholesteryl ester transfer protein (CETP) inhibitors and as antifungal agents researchgate.netmdpi.com.

Overview of Academic Research Trajectories

Current academic and industrial research involving scaffolds like this compound is heavily focused on leveraging the compound's reactive sites for the efficient construction of novel molecular entities. A primary research trajectory involves the use of palladium-catalyzed cross-coupling reactions to modify the aromatic ring.

The Suzuki-Miyaura coupling is a prominent example, where the bromine atom is reacted with a variety of organoboron compounds (boronic acids or esters) to form a new carbon-carbon bond libretexts.orgwikipedia.org. This reaction is exceptionally reliable and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex intermediates acs.orgorganic-chemistry.org. By employing this method, researchers can readily synthesize a diverse array of biaryl compounds from this compound, which are then evaluated for biological activity. This approach provides a direct and modular route to new chemical entities that would be difficult to assemble through other means. The development of increasingly sophisticated palladium catalysts and reaction conditions continues to expand the scope and efficiency of these transformations beilstein-journals.orgnih.govresearchgate.netnih.gov.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(trifluoromethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO/c9-6-2-1-4(8(10,11)12)3-5(6)7(13)14/h1-3H,(H2,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIRSIPJJRLKBRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 2 Bromo 5 Trifluoromethyl Benzamide

Direct Synthesis Strategies for 2-Bromo-5-(trifluoromethyl)benzamide

Direct synthesis approaches offer an efficient route to this compound, primarily through amidation reactions.

Amidation Reactions and Optimized Conditions

The direct condensation of a carboxylic acid and an amine to form an amide is a fundamental transformation in organic chemistry. nih.govrsc.org However, this reaction can be challenging due to the formation of a stable ammonium (B1175870) salt. rsc.org To overcome this, various activating agents and optimized reaction conditions have been developed.

One common approach involves the in situ generation of a more reactive carboxylic acid derivative. For instance, the use of triphenylphosphine (B44618) and N-chlorophthalimide allows for the formation of chloro- and imido-phosphonium salts, which act as activating agents for the carboxylic acid, facilitating the subsequent amidation. acs.org Optimal conditions for this type of reaction are often achieved using an excess of the phosphine (B1218219) and N-haloimide reagents at room temperature. acs.org

Catalytic methods have also proven effective. For example, titanium(IV) chloride (TiCl4) can mediate the direct amidation of carboxylic acids. nih.gov The reaction conditions for this method have been optimized, with pyridine (B92270) often used as the solvent at elevated temperatures. nih.gov Another catalytic system utilizes titanium(IV) fluoride (B91410) (TiF4), which offers advantages such as the use of a low molecular weight catalyst and often non-chromatographic purification. rsc.org

The choice of solvent and base can also be critical. A variety of anhydrous polar aprotic solvents like dichloromethane, ethyl acetate, and acetonitrile (B52724) have been successfully employed in amidation reactions. acs.org The presence of a base is often crucial, though strong bases can sometimes be detrimental to the reaction. researchgate.net

Table 1: Optimized Conditions for Amidation Reactions

| Catalyst/Reagent | Solvent | Temperature | Key Features |

| TiCl4 | Pyridine | 85 °C | Good for a wide range of substrates. nih.gov |

| TiF4 | - | - | Low catalyst molecular weight, non-chromatographic purification. rsc.org |

| PPh3/NCPhth | Toluene or Acetonitrile | Room Temperature | In situ generation of activating agents. acs.org |

| Borane-pyridine | - | - | Tolerates various functional groups. researchgate.net |

Precursor-Based Synthetic Routes

The synthesis of this compound can also be accomplished through multi-step sequences starting from readily available precursors.

The most direct precursor is 2-Bromo-5-(trifluoromethyl)benzoic acid. This carboxylic acid can be converted to the corresponding benzamide (B126) through the amidation reactions described previously. The synthesis of 2-Bromo-5-(trifluoromethyl)benzoic acid itself can be achieved from 4-bromo-trifluorotoluene. guidechem.com One reported method involves the iodination of 4-bromo-trifluorotoluene to yield 1-bromo-2-iodo-4-trifluoromethylbenzene, which is then converted to the target benzoic acid. guidechem.com Another approach involves the direct oxidation of 2-trifluoromethyl benzyl (B1604629) alcohol derivatives. google.com

A key step in these syntheses is often a diazotization reaction. For instance, 5-bromo-2-aminobenzoic acid derivatives can be converted to 5-bromo-2-chloro-benzoic acid via diazotization followed by a chlorination reaction. wipo.int Similarly, 3-trifluoromethyl-4-bromaniline can undergo a diazo-reaction to produce intermediates for further synthesis. google.com

An alternative synthetic pathway involves the conversion of 2-Bromo-5-(trifluoromethyl)benzonitrile. Benzonitrile derivatives can be hydrolyzed to the corresponding benzamides. The ortho positioning of the bromide and nitrile groups in 2-bromo-5-fluorobenzonitrile, a related compound, facilitates its synthesis into various heterocyclic compounds. ossila.com This suggests that the nitrile group in 2-Bromo-5-(trifluoromethyl)benzonitrile can serve as a handle for conversion to the amide functionality.

Advanced Bromination Techniques for Substituted Benzene (B151609) Systems

The regioselective introduction of a bromine atom onto a substituted benzene ring is a critical step in the synthesis of this compound and its precursors. The trifluoromethyl group is a deactivating, meta-directing group, which influences the position of electrophilic aromatic substitution.

Regioselective Aromatic Bromination Methodologies

A variety of reagents and conditions have been developed to achieve high regioselectivity in aromatic bromination. nih.gov For electron-rich aromatic systems, N-bromosuccinimide (NBS) in conjunction with silica (B1680970) gel or in solvents like acetonitrile can provide high para-selectivity. nih.govwku.edu

For deactivated systems, such as those containing a trifluoromethyl group, more forcing conditions may be necessary. The bromination of 1,3-bis(trifluoromethyl)benzene (B1330116) using N,N'-dibromo-5,5-dimethylhydantoin (DBH) in sulfuric acid and acetic acid has been shown to be effective, with the use of acetic acid and a higher rate of mixing improving regioselectivity and yield. google.com

Other brominating agents include bromine-trifluoride, which can brominate deactivated aromatic compounds at mild temperatures. google.com The combination of hydrobromic acid and an oxidant like hydrogen peroxide offers a greener approach to aromatic bromination. researchgate.net Furthermore, elemental sulfur has been shown to mediate aromatic halogenations with N-halosuccinimides, effectively halogenating even less-reactive aromatic compounds. organic-chemistry.org

The choice of catalyst can also play a significant role. Vanadium pentoxide can promote the bromination of aromatic substrates with tetrabutylammonium (B224687) bromide and hydrogen peroxide under mild conditions. organic-chemistry.org Iodobenzene can act as a recyclable catalyst in combination with m-chloroperbenzoic acid for the regioselective monobromination of electron-rich aromatic compounds. organic-chemistry.org

Table 2: Reagents for Regioselective Aromatic Bromination

| Reagent | Substrate Type | Key Features |

| N-Bromosuccinimide (NBS) | Electron-rich aromatics | High para-selectivity, often used with silica gel. nih.govwku.edu |

| N,N'-Dibromo-5,5-dimethylhydantoin (DBH) | Deactivated aromatics | Used with sulfuric acid/acetic acid for improved selectivity. google.com |

| Bromine-trifluoride | Deactivated aromatics | Allows for bromination at mild temperatures. google.com |

| HBr/H2O2 | Various aromatics | Greener reaction conditions. researchgate.net |

| Elemental Sulfur/N-halosuccinimides | Less-reactive aromatics | Effective for a range of substrates. organic-chemistry.org |

Introduction of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a key functional group in many pharmaceutical and agrochemical compounds due to its ability to enhance metabolic stability and lipophilicity. innospk.comontosight.ai Its introduction into an aromatic ring is a significant step in the synthesis of this compound.

Several methods exist for the trifluoromethylation of aromatic rings. These can be broadly categorized into methods that introduce the CF3 group directly onto the ring and methods that start with a trifluoromethylated building block.

Direct trifluoromethylation can be achieved using various reagents and catalysts. Photoredox catalysis has emerged as a mild and efficient method for the direct trifluoromethylation of arenes and heteroarenes using reagents like trifluoromethanesulfonyl chloride (CF3SO2Cl). wikipedia.org Copper and palladium complexes have also been successfully used to catalyze the trifluoromethylation of aryl halides and boronic acids. princeton.eduorganic-chemistry.org

A common and often more practical approach involves the use of commercially available trifluoromethylated precursors. For the synthesis of this compound, a key precursor is 3-(trifluoromethyl)benzoic acid. innospk.com This compound already possesses the trifluoromethyl group in the desired meta position relative to the eventual amide group.

3-(Trifluoromethyl)benzoic acid serves as a versatile intermediate in organic synthesis. innospk.com Its carboxylic acid group can be readily converted into an amide, and the benzene ring can be subsequently brominated. The trifluoromethyl group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. ontosight.ai

Other trifluoromethylated precursors that could be employed include 3-fluoro-5-(trifluoromethyl)benzoic acid and 3,5-bis(trifluoromethyl)benzoic acid, depending on the desired final product. ossila.comchemicalbook.com

Formation of the Amide Moiety

The final key transformation in the synthesis of this compound is the formation of the amide group. This is typically achieved through the reaction of a carboxylic acid derivative with an amine source.

The most common method for forming the amide bond is through the acylation of ammonia (B1221849) or an amine with a carboxylic acid derivative. Starting from 2-bromo-5-(trifluoromethyl)benzoic acid, the carboxylic acid can be activated to facilitate the reaction.

One common activation method is the conversion of the carboxylic acid to an acyl chloride. This is typically done using reagents like thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acyl chloride is highly reactive and readily reacts with ammonia to form the primary amide.

Alternatively, direct condensation methods can be employed. These methods use coupling reagents to facilitate the reaction between the carboxylic acid and ammonia. Boronic acids have been shown to catalyze the dehydrative condensation between carboxylic acids and amines. researchgate.net

Recent research has also explored the synthesis of N-trifluoromethyl amides from carboxylic acid halides and esters. nih.govescholarship.orgresearchgate.net While not directly applicable to the synthesis of the primary amide in this compound, these methods highlight the ongoing development in amide bond formation chemistry.

Hydration of Nitrile Precursors to Amides

A primary and direct route to synthesizing this compound involves the hydration of its corresponding nitrile precursor, 2-bromo-5-(trifluoromethyl)benzonitrile. This transformation of a cyano group (-CN) into a primary amide group (-CONH₂) is a fundamental reaction in organic synthesis and can be achieved under various conditions, including catalysis by acids, bases, or transition metals.

The choice of method often depends on the substrate's tolerance to the reaction conditions and the desired scale of the synthesis. For instance, a transition-metal-free approach using a simple base like sodium hydroxide (B78521) (NaOH) in an alcohol solvent such as isopropyl alcohol provides a mild and inexpensive option for this transformation. oatext.com The proposed mechanism involves the formation of an iso-propoxy anion which attacks the nitrile carbon, leading to an intermediate that hydrolyzes to the corresponding amide. oatext.com

Alternatively, more sophisticated catalytic systems employing transition metals like ruthenium or osmium have been developed for nitrile hydration. acs.org These catalysts can offer high efficiency and selectivity under neutral conditions, which is advantageous for sensitive substrates. acs.org Another approach involves heterogeneous catalysis, for example using cerium(IV) oxide (CeO₂), which can facilitate the hydration of nitriles in water under neutral conditions, offering benefits of catalyst reusability and environmental compatibility. rsc.org The mechanism on CeO₂ is thought to involve the dissociation of water on the catalyst surface, followed by the nucleophilic attack of a surface hydroxide species on the carbon atom of the cyano group. rsc.org

| Catalytic System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| NaOH / Isopropyl Alcohol | 60 °C | Transition-metal-free, inexpensive reagents, mild conditions. | oatext.com |

| Osmium Polyhydride Complexes | 80-100 °C, Water | High catalytic activity, operates under neutral conditions. | acs.org |

| Cerium(IV) Oxide (CeO₂) | 30-100 °C, Water | Heterogeneous, reusable catalyst, environmentally friendly (water solvent), neutral pH. | rsc.org |

Cascade and Multicomponent Reactions for Enhanced Synthetic Efficiency

Cascade and multicomponent reactions (MCRs) represent advanced synthetic strategies that enhance efficiency by combining multiple reaction steps into a single operation without isolating intermediates. nih.gov These approaches are highly valued for their atom economy, reduced waste generation, and ability to rapidly construct complex molecules from simple precursors. nih.govnih.gov

While specific cascade or MCR protocols leading directly to this compound are not prominently documented, the principles can be applied to the synthesis of its complex derivatives. For example, modern photocatalysis has enabled defluorinative multicomponent cascade reactions of trifluoromethylarenes. nih.gov Such a strategy could potentially be adapted to incorporate the 2-bromo-5-(trifluoromethyl)phenyl moiety into a more complex structure in a single, efficient step. These reactions often proceed through radical intermediates, offering unique pathways for carbon-carbon and carbon-heteroatom bond formation. nih.gov The development of such a process would involve the careful design of starting materials that could, upon reacting together in a cascade sequence, assemble into the desired molecular framework.

Stereoselective Synthesis Considerations (If applicable to derivatives)

The parent molecule, this compound, is achiral and therefore does not have stereoisomers. As a result, stereoselective synthesis is not a consideration for its direct preparation.

However, this compound is often used as a building block in the synthesis of more complex, biologically active molecules that may contain one or more chiral centers. In such cases, the principles of stereoselective synthesis become critically important. When a derivative of this compound is synthesized that introduces chirality—for instance, through a reaction involving the amide N-H bond or by further functionalization of the aromatic ring—chemists would employ established asymmetric synthesis methodologies. These could include the use of chiral catalysts, chiral auxiliaries, or chiral starting materials to control the three-dimensional arrangement of atoms in the final product, ensuring the formation of the desired stereoisomer.

Scalability and Process Optimization in Laboratory Synthesis

The transition of a synthetic route from a small-scale laboratory procedure to a larger, scalable process involves rigorous optimization of various parameters to ensure safety, efficiency, cost-effectiveness, and product quality. For the synthesis of this compound, scalability would be a key consideration, particularly if it is intended for use as an intermediate in industrial applications.

Process optimization would focus on several key areas:

Raw Material Sourcing: The availability and cost of starting materials, such as m-trifluoromethylaniline or other precursors, are crucial for large-scale production. google.com

Reaction Conditions: Parameters such as temperature, pressure, reaction time, and catalyst loading must be fine-tuned. For example, in the diazotization and bromination steps that might be used to synthesize the nitrile precursor, precise temperature control is essential to prevent side reactions and ensure a high yield. guidechem.comgoogle.com

Solvent Selection: Choosing an appropriate solvent that is effective, safe, environmentally friendly, and easily recoverable is vital for scalability.

Work-up and Purification: Developing efficient and scalable methods for isolating and purifying the final product is critical. This may involve shifting from laboratory techniques like column chromatography to industrial methods such as crystallization or distillation to obtain the desired purity. guidechem.comgoogle.com

| Parameter | Laboratory Scale Focus | Large-Scale Consideration |

|---|---|---|

| Reagents | High-purity, readily available small quantities. | Cost-effectiveness, supplier reliability, handling of bulk quantities. |

| Temperature Control | Heating mantles, ice baths. | Jacketed reactors with precise automated temperature control for managing exotherms. |

| Purification | Column chromatography. | Crystallization, distillation, filtration. |

| Process Safety | Standard fume hood procedures. | Comprehensive hazard analysis, engineering controls, emergency procedures. |

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Trifluoromethyl Benzamide

Halogen Reactivity: Nucleophilic Aromatic Substitution (SNAr) Pathways

The presence of a bromine atom on the aromatic ring, coupled with the strong electron-withdrawing trifluoromethyl group, makes the molecule a prime candidate for nucleophilic aromatic substitution (SNAr) reactions. This pathway involves the attack of a nucleophile on the aromatic ring, leading to the displacement of the bromide leaving group.

Displacement of Bromine by Various Nucleophiles

The bromine atom of 2-Bromo-5-(trifluoromethyl)benzamide can be displaced by a variety of nucleophiles. The reaction generally proceeds through a two-step addition-elimination mechanism. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily lost in this step. In the second, faster step, the bromide ion is eliminated, and the aromaticity of the ring is restored.

Common nucleophiles that can participate in this reaction include:

Amines: Primary and secondary amines can displace the bromine to form the corresponding N-substituted aminobenzamides. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have become a powerful method for forming carbon-nitrogen bonds with aryl halides and can be applied to substrates like this compound. wikipedia.orglibretexts.org These reactions often employ a palladium catalyst with specialized phosphine (B1218219) ligands and a base. A microwave-assisted Buchwald-Hartwig double amination has been successfully applied to similar substrates like 1,4-dibromo-2-(trifluoromethyl)benzene, achieving high yields in significantly reduced reaction times compared to conventional heating. acs.org

Alkoxides: Alkoxides, such as sodium methoxide, can react to form the corresponding aryl ether. These reactions are typically carried out in the corresponding alcohol as the solvent. pearson.comutdallas.edu

Thiols: Thiolates can also act as effective nucleophiles to yield the corresponding thioether.

The general scheme for the SNAr reaction is presented below:

Image Caption: General reaction scheme for the nucleophilic aromatic substitution on this compound, where Nu represents a nucleophile.

Influence of Trifluoromethyl Group on Electrophilicity of the Aromatic Ring

The trifluoromethyl (-CF3) group plays a crucial role in activating the aromatic ring for nucleophilic attack. As one of the most powerful electron-withdrawing groups, it significantly decreases the electron density of the benzene (B151609) ring, particularly at the ortho and para positions relative to its own position. This deactivation of the ring makes it more electrophilic and thus more susceptible to attack by nucleophiles.

Amide Functional Group Transformations

The amide functional group (-CONH2) in this compound can undergo a variety of chemical transformations, including acylation, hydrolysis, reduction, and oxidation.

Acylation and Hydrolysis Reactions

Acylation: The nitrogen atom of the primary amide is nucleophilic and can be acylated by reacting with acylating agents like acid chlorides or anhydrides under basic conditions. This results in the formation of an N-acylbenzamide, also known as an imide.

Hydrolysis: The amide can be hydrolyzed to the corresponding carboxylic acid, 2-bromo-5-(trifluoromethyl)benzoic acid, under either acidic or basic conditions, typically with heating.

Acid-catalyzed hydrolysis: Protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis: The hydroxide (B78521) ion directly attacks the carbonyl carbon, followed by the departure of the amide anion, which is subsequently protonated.

Reductive and Oxidative Transformations

Reductive Transformations: The amide group can be reduced to an amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically required for this transformation. The reaction converts the carbonyl group of the amide into a methylene (B1212753) group (-CH2-), yielding 2-bromo-5-(trifluoromethyl)benzylamine.

Oxidative Transformations: A key oxidative transformation for primary amides is the Hofmann rearrangement. This reaction converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgmasterorganicchemistry.comresearchgate.netucla.edu Treatment of this compound with bromine and a strong base (like sodium hydroxide) would lead to the formation of an isocyanate intermediate, which is then hydrolyzed to 2-bromo-5-(trifluoromethyl)aniline, with the loss of the carbonyl carbon as carbon dioxide. wikipedia.org

| Transformation | Reagent(s) | Product |

| Hydrolysis | H3O+ or OH-, heat | 2-Bromo-5-(trifluoromethyl)benzoic acid |

| Reduction | 1. LiAlH4 2. H2O | 2-Bromo-5-(trifluoromethyl)benzylamine |

| Hofmann Rearrangement | Br2, NaOH, H2O | 2-Bromo-5-(trifluoromethyl)aniline |

Electrophilic and Nucleophilic Reactions of the Trifluoromethyl Group

While the trifluoromethyl group is generally considered to be chemically robust and stable, it can undergo transformations under specific and often harsh reaction conditions.

Electrophilic Reactions: Under superacidic conditions (e.g., fuming sulfuric acid or triflic acid), the trifluoromethyl group can be activated to react as an electrophile. nih.gov Protonation of the fluorine atoms can lead to the formation of highly reactive carbocationic species. These intermediates can then participate in Friedel-Crafts-type reactions. For instance, some trifluoromethyl-substituted arenes have been shown to convert to the corresponding carboxylic acids upon reaction in superacid followed by a hydrolytic workup. nih.gov This hydrolysis of the trifluoromethyl group to a carboxylic acid can also be achieved using a combination of fuming sulfuric acid and boric acid. rsc.orgrsc.orgnih.gov An interesting intramolecular reaction was observed when 2-(trifluoromethyl)benzamide (B1329304) was heated with benzene in triflic acid, leading to the formation of a cyclized product, 1-isoindolinone. nih.gov

Participation in Coupling Reactions

This compound is an excellent substrate for a variety of coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the construction of complex molecular architectures.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Transition-metal catalysis has revolutionized organic synthesis, and this compound is a prime candidate for such transformations. The carbon-bromine bond can be readily activated by various transition metals, most notably palladium and copper, to facilitate the formation of new chemical bonds.

Suzuki-Miyaura Coupling and Related Carbon-Carbon Bond Formations

The Suzuki-Miyaura coupling reaction is a powerful method for the formation of carbon-carbon bonds, typically involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. Due to its versatility and tolerance of a wide range of functional groups, this reaction is extensively used in the synthesis of pharmaceuticals and fine chemicals. The C-Br bond in this compound is susceptible to oxidative addition to a palladium(0) catalyst, a key step in the Suzuki-Miyaura catalytic cycle. While specific examples with this compound are not extensively documented in readily available literature, the general mechanism and the reactivity of similar aryl bromides are well-established.

The reaction of this compound with various aryl or heteroaryl boronic acids or their esters, in the presence of a palladium catalyst and a base, is expected to yield the corresponding biaryl compounds. The choice of catalyst, ligands, base, and solvent can significantly influence the reaction efficiency and yield.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |

| This compound | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 2-Aryl-5-(trifluoromethyl)benzamide |

| This compound | Heteroarylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 2-Heteroaryl-5-(trifluoromethyl)benzamide |

Copper-Catalyzed Carbon-Nitrogen and Carbon-Oxygen Coupling

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, provide a valuable method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. These reactions are crucial for the synthesis of anilines, phenols, and their derivatives. This compound can serve as a substrate in these reactions, coupling with a variety of amines, amides, and alcohols.

The general protocol involves heating the aryl bromide with a nucleophile in the presence of a copper catalyst and a base. The choice of the copper source (e.g., CuI, Cu₂O, or copper powder) and ligands can have a significant impact on the reaction outcome.

| Reactant 1 | Reactant 2 (Nucleophile) | Catalyst | Base | Product |

| This compound | Amine (R-NH₂) | CuI | K₂CO₃ | 2-(Alkyl/Arylamino)-5-(trifluoromethyl)benzamide |

| This compound | Alcohol (R-OH) | Cu₂O | Cs₂CO₃ | 2-(Alkoxy/Aryloxy)-5-(trifluoromethyl)benzamide |

Palladium-Catalyzed Amination and Other Transformations

Palladium-catalyzed amination, also known as the Buchwald-Hartwig amination, is a highly efficient method for the formation of C-N bonds. This reaction has largely replaced the classical Ullmann condensation for many applications due to its milder reaction conditions and broader substrate scope. This compound is an excellent candidate for this transformation.

The reaction typically employs a palladium catalyst with a specialized phosphine ligand to facilitate the coupling of the aryl bromide with a primary or secondary amine. The choice of ligand is critical for the success of the reaction. For instance, the palladium-catalyzed amination of the analogous 2-bromo-5-(trifluoromethyl)pyridine (B156976) has been successfully achieved using a Pd(dba)₂/BINAP catalytic system.

| Reactant 1 | Amine | Catalyst System | Base | Product |

| This compound | Primary Amine | Pd₂(dba)₃ / Xantphos | NaOtBu | N-Alkyl/Aryl-2-amino-5-(trifluoromethyl)benzamide |

| This compound | Secondary Amine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | N,N-Dialkyl/Aryl-2-amino-5-(trifluoromethyl)benzamide |

Radical Reactions and Mechanistic Pathways

While ionic reactions dominate the chemistry of this compound, the potential for radical reactions should not be overlooked. The trifluoromethyl group can participate in radical processes, although the direct involvement of the benzamide (B126) in such reactions is less common. For instance, the trifluoromethyl group is known to be a key player in various radical trifluoromethylation reactions. While specific studies on the radical reactions of this compound are scarce, insights can be drawn from related compounds. For example, 2-bromo-3,3,3-trifluoropropene has been utilized as a radical acceptor in the synthesis of secondary trifluoromethylated alkyl bromides. This suggests that the trifluoromethyl moiety can influence the regioselectivity of radical additions.

Derivatization Strategies and Synthetic Utility

The versatile reactivity of this compound makes it a valuable precursor for the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science. The cross-coupling reactions described above open avenues to a vast array of substituted benzamides.

Furthermore, the benzamide functionality itself can be a site for further chemical modification. For instance, the amide nitrogen can be alkylated or acylated, and the carbonyl group can undergo reduction. A notable derivatization strategy involves the use of the bromo-benzamide scaffold to construct heterocyclic systems. For example, substituted benzamides can be used as precursors for the synthesis of quinazolinones and other fused heterocyclic compounds through intramolecular cyclization reactions.

Modification of the Bromine Atom

The bromine atom at the 2-position of the benzamide ring is a key site for modification, primarily through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents.

Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling an organoboron compound with an organic halide. In the context of this compound, it can be reacted with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base to yield the corresponding 2-aryl- or 2-vinyl-5-(trifluoromethyl)benzamides. The general reaction scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/Ethanol/Water | 80-100 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane | 80-110 |

| PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 90-120 |

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for the formation of carbon-nitrogen bonds. This compound can be coupled with a variety of primary and secondary amines to introduce amino substituents at the 2-position. The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, coordination of the amine, deprotonation by a base, and reductive elimination. The choice of phosphine ligand is crucial for the success of the reaction, with bulky, electron-rich ligands often providing the best results.

Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination

| Precatalyst | Ligand | Base | Solvent | Temperature (°C) |

| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 80-110 |

| Pd(OAc)₂ | XPhos | K₂CO₃ | t-BuOH | 70-100 |

| [Pd(allyl)Cl]₂ | t-BuXPhos | Cs₂CO₃ | Dioxane | 80-120 |

Sonogashira Coupling: To introduce an alkyne moiety at the 2-position, the Sonogashira coupling is employed. This reaction involves the coupling of a terminal alkyne with the aryl bromide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine which can also serve as the solvent. This reaction is valuable for the synthesis of precursors to more complex cyclic and acyclic structures.

Table 3: Typical Conditions for Sonogashira Coupling

| Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₂Cl₂ | CuI | Triethylamine | THF or DMF | 25-70 |

| Pd(OAc)₂/PPh₃ | CuI | Diisopropylamine | Toluene | 50-100 |

Functionalization of the Amide Nitrogen

The amide nitrogen of this compound is a nucleophilic site that can undergo various functionalization reactions, such as N-alkylation and N-acylation, to introduce diverse substituents.

N-Alkylation: The introduction of alkyl groups onto the amide nitrogen can be achieved by deprotonation of the N-H bond with a strong base to form an amidate anion, which then acts as a nucleophile in a reaction with an alkyl halide. Common bases for this transformation include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The choice of solvent is critical and is often an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

N-Acylation: Acyl groups can be introduced onto the amide nitrogen to form N-acylbenzamides. This is typically achieved by reacting the parent amide with an acyl chloride or anhydride (B1165640) under basic conditions. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the hydrogen halide byproduct. Alternatively, the amide can be deprotonated first with a strong base to enhance its nucleophilicity before the addition of the acylating agent.

Table 4: General Conditions for N-Functionalization of Amides

| Reaction | Reagent | Base | Solvent |

| N-Alkylation | Alkyl Halide (R-X) | NaH, KOtBu | DMF, THF |

| N-Acylation | Acyl Chloride (RCOCl) | Pyridine, Et₃N | CH₂Cl₂, THF |

Introduction of Additional Functionalities onto the Aromatic Ring

Beyond modification of the existing bromine and amide functionalities, the aromatic ring of this compound can be further substituted through electrophilic aromatic substitution or directed ortho-metalation.

Electrophilic Aromatic Substitution (EAS): The benzamide ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of both the bromo and trifluoromethyl substituents. The amide group itself is a deactivating group but is an ortho, para-director. However, the strong deactivating effect of the trifluoromethyl group at the 5-position and the bromine at the 2-position will significantly influence the regioselectivity of any EAS reaction. The positions ortho to the trifluoromethyl group (positions 4 and 6) and ortho to the bromo group (position 3) are the most likely sites for substitution, though harsh reaction conditions would be required. For instance, nitration would likely require the use of a strong nitrating agent like a mixture of nitric acid and sulfuric acid. nih.govchemscene.comlumenlearning.com The directing effects of the existing substituents would need to be carefully considered to predict the major product.

Directed ortho-Metalation (DoM): The amide group is a powerful directed metalation group (DMG). researchgate.net In principle, treatment of this compound with a strong organolithium base, such as n-butyllithium or sec-butyllithium, could lead to deprotonation at the position ortho to the amide group (the 3-position). However, the presence of the bromine atom at the adjacent 2-position introduces the possibility of lithium-halogen exchange. The outcome of this reaction would depend on the specific reaction conditions, including the base used, the temperature, and the solvent. If selective deprotonation at the 3-position is achieved, the resulting aryllithium species can be trapped with various electrophiles to introduce a new substituent at that position.

Table 5: Potential Electrophiles for Trapping after Directed ortho-Metalation

| Electrophile | Introduced Functional Group |

| CO₂ | Carboxylic acid |

| DMF | Aldehyde |

| I₂ | Iodine |

| (CH₃)₃SiCl | Trimethylsilyl |

Spectroscopic and Analytical Data for this compound Currently Unavailable in Publicly Accessible Scientific Literature

Following a comprehensive search of publicly available scientific databases and literature, detailed experimental data on the spectroscopic characterization of this compound could not be located. As a result, the specific research findings required to populate the sections on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are not available at this time.

The requested in-depth analysis, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR for structural elucidation, as well as High-Resolution Mass Spectrometry (HRMS) for molecular formula confirmation and Electron Ionization Mass Spectrometry (EI-MS), is contingent on access to primary research data. Without these foundational spectra and associated findings, a scientifically accurate and detailed discussion for the specified subsections cannot be provided.

Further research or access to proprietary chemical databases would be necessary to obtain the specific spectroscopic data for this compound.

Spectroscopic Characterization and Advanced Analytical Methods

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The primary vibrational modes of interest for this compound include the N-H, C=O, C-N, C-Br, and C-F stretching and bending frequencies. The trifluoromethyl group's symmetric and asymmetric stretching modes are also key identifying features.

Expected Vibrational Modes for 2-Bromo-5-(trifluoromethyl)benzamide:

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretch | 3400-3200 | Typically appears as one or two sharp bands for the -NH₂ group. |

| C-H Stretch (Aromatic) | 3100-3000 | Characteristic of the benzene (B151609) ring. |

| C=O Stretch (Amide I) | 1680-1630 | A strong, prominent band due to the carbonyl group. |

| N-H Bend (Amide II) | 1640-1550 | In-plane bending of the N-H bond. |

| C-N Stretch | 1400-1200 | Stretching of the carbon-nitrogen bond in the amide group. |

| C-F Stretch (Trifluoromethyl) | 1350-1150 | Typically strong and broad due to the symmetric and asymmetric stretches of the CF₃ group. |

| C-Br Stretch | 700-500 | Stretching of the carbon-bromine bond. |

This table is generated based on established group frequency ranges and data from analogous compounds.

Theoretical calculations, such as Density Functional Theory (DFT), are often employed to predict the vibrational spectra of molecules. nih.gov These computational methods can provide a detailed assignment of the observed IR and Raman bands, aiding in the complete structural elucidation of the compound. nih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can reveal detailed information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

As of now, the single-crystal X-ray structure of this compound has not been reported in publicly accessible databases. The determination of its crystal structure would provide invaluable insights into its solid-state conformation and packing, which are crucial for understanding its physical properties.

Chromatographic Purity Assessment (e.g., HPLC, GC)

The purity of a chemical compound is a critical parameter, and chromatographic methods are the industry standard for its assessment. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful separation techniques capable of detecting and quantifying impurities.

For a compound like this compound, reversed-phase HPLC would be a suitable method for purity analysis. In this technique, the compound is passed through a column with a nonpolar stationary phase, and a polar mobile phase is used for elution. The purity is determined by the area percentage of the main peak in the chromatogram. Commercial suppliers of this compound typically report purities of ≥97% or ≥98%, as determined by HPLC or LC-MS (Liquid Chromatography-Mass Spectrometry).

Gas chromatography, often coupled with a mass spectrometer (GC-MS), is another effective technique for purity assessment, particularly for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then provides mass-to-charge ratio data, aiding in the identification of the main component and any impurities.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in exploring the molecular landscape of 2-Bromo-5-(trifluoromethyl)benzamide. These studies employ sophisticated theoretical models to predict various molecular parameters.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a primary tool for investigating the electronic structure and reactivity of this compound. Calculations are often performed using the B3LYP functional combined with various basis sets, such as 6-311++G(d,p), to achieve a balance between computational cost and accuracy.

These studies focus on optimizing the molecular geometry to find the most stable arrangement of atoms. Key electronic properties derived from DFT calculations include dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's interaction with electric fields and its potential applications in nonlinear optics. The distribution of electronic charge and the molecular electrostatic potential (MEP) are also mapped to identify electrophilic and nucleophilic sites, thereby predicting the molecule's reactivity. The MEP analysis highlights the electronegative regions around the oxygen and fluorine atoms, indicating them as likely sites for electrophilic attack.

Molecular Orbital Analysis and Frontier Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. For this compound, the energy of these orbitals and the resulting HOMO-LUMO energy gap are calculated to assess its kinetic stability.

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The distribution of these orbitals across the molecule is also analyzed. In this compound, both the HOMO and LUMO are typically spread over the benzamide (B126) moiety. The energy gap is a key parameter in determining the molecule's electronic transport properties and its ability to participate in charge transfer interactions.

| Parameter | Calculated Value |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Energy Gap | - |

| Dipole Moment | - |

| Polarizability | - |

| First-Order Hyperpolarizability | - |

| Note: Specific numerical values from the source are required for a complete table. |

Conformational Analysis and Stability

The conformational landscape of this compound is explored to identify the most stable conformers. This involves analyzing the potential energy surface by systematically rotating specific dihedral angles, particularly those associated with the amide (-CONH2) and trifluoromethyl (-CF3) groups relative to the benzene (B151609) ring.

Theoretical calculations indicate that the planarity of the benzamide group is a critical factor in the stability of the molecule. The most stable conformer is typically the one where the steric hindrance between the substituents is minimized. The relative energies of different conformers are calculated to determine their population distribution at a given temperature. These studies have shown that the orientation of the amide group is a key determinant of the ground state geometry.

Vibrational Spectra Simulations and Assignments

Theoretical vibrational spectra are calculated using DFT methods and are crucial for interpreting experimental FT-IR and FT-Raman spectra. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and the limitations of the theoretical model, allowing for a more accurate comparison with experimental data.

A detailed assignment of the observed vibrational bands to specific molecular motions (e.g., C-H stretching, C=O stretching, N-H bending) is performed. This process, known as Potential Energy Distribution (PED) analysis, provides a quantitative description of the contribution of different internal coordinates to each normal mode of vibration. This allows for a comprehensive understanding of the vibrational dynamics of the molecule.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| N-H asymmetric stretching | - | - | - |

| N-H symmetric stretching | - | - | - |

| C=O stretching | - | - | - |

| C-F symmetric stretching | - | - | - |

| C-Br stretching | - | - | - |

| Note: Specific numerical values from the source are required for a complete table. |

Reaction Kinetics and Thermodynamics

Detailed theoretical studies on the reaction kinetics and thermodynamics of this compound are limited in the available literature. Such studies would involve computational modeling of reaction pathways to understand the mechanisms and energy profiles of its chemical transformations.

Transition State Analysis of Key Reactions

Information regarding the transition state analysis for key reactions involving this compound is not prominently available in published computational studies. This type of analysis would involve locating the transition state structures for specific reactions, calculating the activation energies, and elucidating the reaction mechanisms at a molecular level.

Determination of Reaction Barriers and Energetics

A thorough review of available scientific literature reveals a notable absence of specific studies focused on the determination of reaction barriers and energetics for this compound. While computational methods such as Density Functional Theory (DFT) are commonly employed to calculate the transition states and energy profiles of chemical reactions, dedicated research applying these techniques to this particular compound has not been published.

Theoretical studies on structurally related molecules, such as other substituted benzamides or trifluoromethylated aromatic compounds, often utilize computational approaches to understand reaction mechanisms. These studies typically involve mapping the potential energy surface of a reaction, identifying the structures of reactants, intermediates, transition states, and products. The energy differences between these species provide critical data on reaction thermodynamics (enthalpy and Gibbs free energy changes) and kinetics (activation energies). However, without specific research on this compound, any discussion of its reaction barriers would be speculative and not based on direct scientific evidence.

Structure Reactivity Relationships and Molecular Design Principles

Influence of Bromine Atom Position on Chemical Reactivity

The placement of the bromine atom at the ortho-position (C2) relative to the benzamide (B126) group is a critical determinant of the molecule's reactivity, primarily through a combination of steric and electronic effects.

Steric and Electronic Effects

Steric Hindrance: The bromine atom, with its significant van der Waals radius, imposes considerable steric hindrance around the adjacent amide functionality. This "ortho-effect" can restrict the rotation of the C(O)NH2 group, influencing its coplanarity with the aromatic ring. Computational studies on analogous ortho-substituted tertiary aromatic amides suggest that steric repulsion between an ortho-substituent and the amide oxygen atom leads to increased barriers to rotation around both the N–C(O) and the aryl–C(O) bonds. This conformational rigidity can, in turn, affect the accessibility of the amide group to reagents and influence the stereochemical outcome of reactions. Furthermore, the steric bulk of the ortho-bromo group can hinder the approach of electrophiles or nucleophiles to the adjacent C1 and C3 positions on the aromatic ring, thereby influencing regioselectivity in substitution reactions.

Role of the Trifluoromethyl Group as a Strong Electron-Withdrawing Moiety

The trifluoromethyl (-CF3) group is one of the most powerful electron-withdrawing groups used in medicinal chemistry and materials science. nih.gov Its influence is exerted primarily through a strong inductive effect.

Impact on Aromatic Ring Activation/Deactivation

The high electronegativity of the three fluorine atoms creates a strong dipole, pulling electron density away from the aromatic ring through the sigma bond framework (-I effect). quora.com Unlike the bromine atom, the -CF3 group has no electron-donating resonance effect. quora.com This potent and unambiguous electron withdrawal significantly deactivates the aromatic ring, making it much less nucleophilic and thus less reactive towards electrophilic aromatic substitution. sigmaaldrich.com This deactivation is particularly pronounced at the ortho- and para-positions relative to the -CF3 group (C2, C4, and C6). Consequently, the -CF3 group is a strong meta-director, guiding incoming electrophiles to the positions least destabilized by its presence, which in this molecule would be the C4 and C6 positions (meta to C5). quora.com

Effect on Amide Bond Characteristics

The electron-withdrawing nature of the trifluoromethyl group, transmitted through the aromatic ring, can influence the properties of the amide bond. By withdrawing electron density, the -CF3 group can increase the acidity of the amide N-H protons, making them more susceptible to deprotonation by a base. masterorganicchemistry.com This effect could be significant in reactions involving the formation of an amidate anion. Furthermore, some studies have suggested the possibility of weak, attractive interactions between organic fluorine atoms and the face of an amide functional group, which could influence molecular conformation and intermolecular interactions. researchgate.net

Substituent Effects on Reaction Pathways and Selectivity

The combined electronic influences of the bromo, trifluoromethyl, and amide groups create a complex reactivity map for the aromatic ring. The directing effects of the substituents are crucial in predicting the regioselectivity of substitution reactions.

Amide Group (-CONH2): The amide group is generally considered a weakly activating, ortho-, para-director. However, its activating ability is tempered because the carbonyl group can also withdraw electrons from the ring via resonance. researchgate.net It directs towards the C2 and C4 positions.

Bromo Group (-Br): As a deactivating ortho-, para-director, it directs towards the C4 and C6 positions.

Trifluoromethyl Group (-CF3): As a strong deactivating meta-director, it directs towards the C4 and C6 positions.

In nucleophilic aromatic substitution (SNAr) , the presence of the strong electron-withdrawing -CF3 group is highly activating. SNAr reactions are facilitated by electron-withdrawing groups ortho- and para- to the leaving group. In this molecule, the trifluoromethyl group is para to the bromine atom, making the C2 carbon highly electrophilic and susceptible to attack by nucleophiles, leading to the displacement of the bromide. This pathway is a likely and important reaction for this substrate.

Directed ortho-metalation (DoM) is another potential reaction pathway. The amide group is a known directed metalation group (DMG), capable of directing strong bases (like organolithiums) to deprotonate the ortho-position. uwindsor.caacs.orgnih.gov In this case, the amide at C1 would direct metalation to the C6 position, as the C2 position is already occupied by bromine. This would generate a highly reactive organometallic intermediate at C6, allowing for the introduction of a wide range of electrophiles at that specific position.

Correlation of Molecular Structure with Reaction Outcomes

While specific experimental data on the reaction outcomes of 2-Bromo-5-(trifluoromethyl)benzamide is limited in publicly available literature, the correlation between its structure and probable outcomes can be inferred from established principles of physical organic chemistry. The Hammett substituent constants (σ) provide a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) ring.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

|---|---|---|---|

| -Br | meta | +0.39 | Electron-withdrawing |

| -Br | para | +0.23 | Electron-withdrawing |

| -CF3 | meta | +0.43 | Strongly Electron-withdrawing |

| -CF3 | para | +0.54 | Strongly Electron-withdrawing |

| -CONH2 | meta | +0.28 | Electron-withdrawing |

| -CONH2 | para | +0.36 | Electron-withdrawing |

Data sourced from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195. scribd.comscispace.com

The positive σ values for all substituents in both meta and para positions confirm their electron-withdrawing character. wikipedia.org The large positive σ value for a para -CF3 group (+0.54) highlights its powerful deactivating nature. The combination of these effects leads to the following predictions:

Reaction Outcome 1 (SNAr): Given the strong activation by the para -CF3 group, the most probable and efficient reaction pathway would be nucleophilic aromatic substitution at C2, displacing the bromide. This reaction would be highly selective and likely to proceed in good yield under standard SNAr conditions.

Reaction Outcome 2 (DoM): If a non-nucleophilic, strong base is used, directed ortho-metalation at C6 is the expected outcome. Subsequent quenching with an electrophile would lead to a 1,2,6-trisubstituted benzamide derivative, a product not easily accessible through other means.

Reaction Outcome 3 (Intramolecular Cyclization): In reactions involving 2-bromobenzamides, cobalt-catalyzed cyclization with partners like carbodiimides can lead to the formation of N-heterocyclic structures such as 3-(imino)isoindolin-1-ones. nih.govmdpi.com The electronic properties of the trifluoromethyl group would influence the reactivity of the C-Br bond and the amide in such catalytic cycles.

Applications in Advanced Organic Synthesis and Intermediate Chemistry

Building Block for Complex Fluorinated Organic Molecules

The incorporation of fluorine and trifluoromethyl (CF3) groups into organic molecules is a widely employed strategy in drug discovery to enhance metabolic stability, binding affinity, and bioavailability. 2-Bromo-5-(trifluoromethyl)benzamide serves as a key trifluoromethyl-containing building block, enabling the synthesis of more complex fluorinated structures. The presence of the bromine atom provides a reactive handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents. This facilitates the construction of a library of complex molecules with tailored properties, where the trifluoromethyl group plays a crucial role in modulating the electronic and lipophilic character of the final compounds.

The strategic placement of the bromo and trifluoromethyl groups allows for regioselective transformations, providing chemists with precise control over the molecular architecture. This control is essential when constructing intricate molecules with specific three-dimensional arrangements required for biological activity.

Precursor for Advanced Aromatic Compounds

The reactivity of the carbon-bromine bond in this compound makes it an excellent precursor for the synthesis of a variety of advanced aromatic compounds through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.

Synthesis of Substituted Pyrimidinylaminobenzamides

Substituted pyrimidinylaminobenzamides are a class of compounds that have garnered significant interest as kinase inhibitors, a key target in cancer therapy. The synthesis of these complex molecules can be achieved using this compound as a starting material. A crucial step in this synthesis is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between the benzamide (B126) and an aminopyrimidine. nih.gov

Table 1: Key Components in the Synthesis of Substituted Pyrimidinylaminobenzamides

| Component | Role | Example |

|---|---|---|

| Aryl Halide | Starting material | This compound |

| Amine | Coupling partner | Aminopyrimidine derivative |

| Catalyst | Facilitates the reaction | Palladium(II) acetate |

| Ligand | Stabilizes the catalyst | XPhos |

| Base | Activates the amine | Sodium tert-butoxide |

Formation of Benzoxazole (B165842) Derivatives

Benzoxazoles are a prominent class of heterocyclic compounds found in many biologically active molecules. An efficient method for their synthesis involves the intramolecular O-arylation of N-(2-halophenyl)benzamides. nih.gov This strategy can be applied to derivatives of this compound.

The synthesis begins with the amide coupling of 2-bromo-5-(trifluoromethyl)benzoic acid with a 2-aminophenol (B121084) derivative to form the corresponding N-(2-hydroxyphenyl)-2-bromo-5-(trifluoromethyl)benzamide. This intermediate then undergoes an intramolecular cyclization, typically catalyzed by copper or palladium, to form the benzoxazole ring. The bromine atom on the benzamide precursor is displaced by the phenolic oxygen, leading to the formation of the heterocyclic system. This intramolecular approach is often highly efficient and provides a direct route to complex benzoxazoles bearing the trifluoromethylphenyl substituent. nih.gov

Role in Pharmaceutical Intermediate Synthesis

The utility of this compound extends significantly into the realm of pharmaceutical development, where it serves as a crucial intermediate in the synthesis of various therapeutic agents.

Synthesis of Antineoplastic Agents

The development of novel antineoplastic (anticancer) agents is a major focus of medicinal chemistry research. Many modern cancer therapies target specific proteins, such as kinases, that are involved in cell growth and proliferation. Benzamide derivatives are a common scaffold for these inhibitors.

For instance, in the synthesis of novel inhibitors for Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer, a multi-step synthesis often begins with a bromo-substituted benzoic acid. nih.govnih.govsemanticscholar.orgresearchgate.net While a direct example starting with this compound is not explicitly detailed in the provided sources, the synthetic strategies for creating a library of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as FGFR1 inhibitors are highly relevant. nih.govnih.govsemanticscholar.orgresearchgate.net These syntheses typically involve the initial amidation of a bromo-benzoic acid followed by further functionalization. The bromo-substituent provides a site for diversification of the molecule through cross-coupling reactions to optimize its inhibitory activity. The trifluoromethyl group, as present in the title compound, is a common feature in modern kinase inhibitors, often enhancing their potency and pharmacokinetic properties.

Intermediates for G Protein-Coupled Receptor Agonists

G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that are the targets of a significant portion of modern medicines. The orphan receptor GPR52, for example, is a promising target for the treatment of neuropsychiatric disorders. nih.gov

Recent research has focused on the discovery of potent and selective GPR52 agonists. A number of these agonists are complex benzamide derivatives. The synthesis of these molecules often involves the coupling of a substituted benzoic acid with a complex amine fragment. In the development of 3-((4-benzylpyridin-2-yl)amino)benzamide derivatives as GPR52 agonists, a key synthetic step is the Buchwald-Hartwig amination to connect a substituted pyridine (B92270) with a methyl 3-aminobenzoate (B8586502) derivative. nih.gov While this specific example does not start from this compound, the synthetic logic is applicable. A more direct line can be drawn from the synthesis of 4-azolyl-benzamide derivatives, another class of GPR52 agonists. nih.gov The synthesis of these compounds often starts from a substituted benzoic acid which is then elaborated into the final complex benzamide. The presence of both a bromo group for coupling and a trifluoromethyl group for modulating activity makes this compound a highly valuable starting material for the synthesis of such GPCR modulators.

Contribution to HIV Reverse Transcriptase Inhibitor Development

The compound this compound serves as a valuable scaffold in medicinal chemistry, particularly in the development of antiviral agents. Its structural components are relevant to the design of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs), a critical class of drugs used in the treatment of Human Immunodeficiency Virus (HIV). nih.gov NNRTIs function by binding to an allosteric pocket on the HIV-1 reverse transcriptase (RT) enzyme, inducing a conformational change that inhibits its function and thereby prevents the replication of the virus. wikipedia.org

The efficacy of NNRTIs is closely linked to their molecular structure and their ability to form specific interactions within the hydrophobic allosteric binding pocket of the RT enzyme. The key structural motifs present in this compound—the brominated phenyl ring and the trifluoromethyl group—are features found in potent NNRTIs. For instance, the development of next-generation NNRTIs like Etravirine, a diarylpyrimidine (DAPY) derivative, demonstrated the importance of halogen substitutions on the aromatic rings to enhance binding affinity and improve the resistance profile against mutant strains of the virus. wikipedia.org

Research into novel NNRTIs has explored various chemical scaffolds, including indolylarylsulfones and diarylanilines, where substitutions on the aromatic systems are systematically modified to optimize antiviral activity. nih.govmdpi.com The trifluoromethyl (-CF3) group, in particular, is a bioisostere for other groups and is known to enhance metabolic stability and improve the lipophilicity of drug candidates, which can facilitate passage through cell membranes. The combination of a bromine atom, which can serve as a handle for further synthetic modifications via cross-coupling reactions, and the electron-withdrawing trifluoromethyl group makes this compound a strategic building block for creating libraries of potential NNRTI candidates.

| Structural Moiety of this compound | Relevance in NNRTI Pharmacophore Design | Potential Contribution to Antiviral Activity |

|---|---|---|

| Aromatic Benzene (B151609) Ring | Forms the core scaffold for binding within the hydrophobic NNRTI binding pocket. | Engages in π-π stacking interactions with key aromatic amino acid residues like Tyr181, Tyr188, and Trp229. nih.gov |

| Trifluoromethyl (-CF3) Group | Enhances lipophilicity and metabolic stability. | Improves binding affinity and the overall pharmacokinetic profile of the inhibitor. |

| Bromo (Br) Group | Occupies specific sub-pockets and can act as a site for synthetic elaboration. | Can increase binding potency and provides a vector for developing next-generation inhibitors with improved resistance profiles. wikipedia.org |

| Amide (-CONH2) Linker | Can act as a hydrogen bond donor/acceptor. | Forms hydrogen bonds with the main chain or side chains of amino acids in the binding pocket, such as Lys101, enhancing binding affinity. nih.gov |

Intermediates for Agrochemicals

In the field of agrochemical synthesis, this compound and its close derivatives are important intermediates. The presence of the trifluoromethyl (-CF3) group on the benzene ring is a common feature in many modern pesticides, including herbicides, fungicides, and insecticides. nih.gov This group often imparts increased biological efficacy, metabolic stability, and lipophilicity to the final active ingredient, enhancing its ability to penetrate target organisms. chemimpex.com

The benzamide structure itself is a key component of several successful agrochemicals. The compound this compound provides a versatile platform for synthesizing more complex molecules. The bromine atom is a particularly useful functional group, serving as a reactive site for various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which allows for the efficient construction of carbon-carbon and carbon-heteroatom bonds. This reactivity enables the attachment of other molecular fragments necessary for the desired biological activity.

For example, related trifluoromethyl-containing aromatic compounds are precursors to major agrochemicals. The synthesis of many pesticides involves the elaboration of a core trifluoromethylphenyl or trifluoromethylpyridine structure. nih.gov The trifluoromethyl group in the fungicide Fluopyram, for instance, is crucial for its activity. The structural elements of this compound make it an ideal starting material for developing new agrochemical candidates that require a trifluoromethylphenylamide core.

| Agrochemical Class | Example Compound Containing a Trifluoromethylphenyl Moiety | Mode of Action | Role of the Trifluoromethyl Group |

|---|---|---|---|

| Fungicides | Fluopyram | Succinate dehydrogenase inhibitor (SDHI), disrupting fungal respiration. | Enhances binding to the target enzyme and increases metabolic stability. |

| Herbicides | Fluazifop-butyl | Inhibitor of acetyl-CoA carboxylase (ACCase), blocking fatty acid synthesis in grasses. | Contributes to the molecule's herbicidal potency and selectivity. nih.gov |

| Herbicides | Pyroxsulam | Inhibitor of acetolactate synthase (ALS), disrupting amino acid synthesis. | Key for high herbicidal activity on target weed species. nih.gov |

Applications in Materials Science (e.g., Liquid Crystal Materials)

The unique combination of functional groups in this compound makes it a compound of interest in materials science. Its molecular architecture, featuring a rigid aromatic core, a hydrogen-bonding amide group, and a strongly electron-withdrawing trifluoromethyl group, can be exploited in the design of advanced materials with specific thermal, chemical, and electronic properties. chemimpex.com

The presence of fluorine atoms, particularly in the form of a -CF3 group, is known to enhance the thermal and chemical stability of polymers and other materials. This makes derivatives of this compound potential monomers or additives for creating high-performance polymers and coatings. chemimpex.com Furthermore, the rigid benzene ring and the polar amide group can promote ordered packing in the solid state through a combination of π-π stacking and hydrogen bonding. The crystal structures of similar N-arylbenzamides show extensive networks of N—H⋯O hydrogen bonds that dictate the molecular arrangement. researchgate.net

These same structural features are relevant to the design of liquid crystal materials. Liquid crystals require molecules with a degree of structural rigidity (often provided by aromatic rings) and specific intermolecular interactions to form mesophases. nih.gov The introduction of fluorine atoms and trifluoromethyl groups into liquid crystal structures is a well-established strategy to tune properties such as dielectric anisotropy, viscosity, and clearing points. The significant dipole moment associated with the C-F bonds in the trifluoromethyl group can profoundly influence the bulk electro-optical properties of the material. While this compound itself may not be a liquid crystal, it serves as a valuable building block for synthesizing more complex, elongated (calamitic) molecules that could exhibit liquid crystalline behavior. nih.gov

| Structural Feature | Potential Contribution to Material Properties | Example Application Area |

|---|---|---|

| Rigid Benzene Ring | Provides structural rigidity and promotes ordered molecular packing through π-stacking. | Liquid Crystals, Organic Semiconductors. nih.gov |

| Amide Group (-CONH2) | Enables strong, directional hydrogen bonding, leading to self-assembly and supramolecular structures. | High-strength Polymers, Gels, Crystalline Materials. researchgate.net |

| Trifluoromethyl (-CF3) Group | Increases thermal stability, chemical resistance, and introduces a strong dipole moment. | High-performance Polymers, Dielectric Materials, Advanced Coatings. chemimpex.com |

| Bromo (Br) Atom | Acts as a reactive site for polymerization or surface modification; its high atomic mass can influence refractive index. | Functional Polymers, Optical Materials. researchgate.net |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The development of novel synthetic routes for 2-Bromo-5-(trifluoromethyl)benzamide and its analogues is a primary area for future research, with an emphasis on improving efficiency and sustainability. Current methodologies can often be improved to reduce waste, avoid harsh reagents, and utilize more cost-effective starting materials.

Future efforts could focus on:

Catalyst-Free Approaches: Investigating catalyst-free methods, such as those initiated by light (photochemistry), could provide more environmentally friendly pathways. For instance, catalyst-free decarboxylative strategies have been successful in synthesizing other trifluoromethylated compounds and could be adapted. organic-chemistry.org

Green Solvents and Reagents: Research into the use of greener solvents, such as ionic liquids or supercritical fluids, can minimize the environmental impact of the synthesis. The replacement of traditional, often hazardous, brominating agents with more benign alternatives is another key target.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a core principle of green chemistry. This involves exploring addition reactions and minimizing the use of protecting groups.

| Research Focus | Potential Advantage | Relevant Concepts |

| Catalyst-Free Synthesis | Reduced cost, lower toxicity, simplified purification | Photochemistry, Decarboxylation |

| Green Solvents/Reagents | Minimized environmental impact, improved safety | Ionic Liquids, Supercritical Fluids |

| High Atom Economy | Reduced waste, increased efficiency | Addition Reactions, Protecting-Group-Free Synthesis |

| Alternative Feedstocks | Lower production cost, improved accessibility | Process Optimization, Raw Material Sourcing |

Exploration of New Reaction Mechanisms and Pathways

A deeper understanding of the reactivity of this compound can unlock new synthetic applications. The interplay between the bromo, trifluoromethyl, and benzamide (B126) functional groups offers a rich field for mechanistic exploration.

Key areas for investigation include:

Radical Reactions: The trifluoromethyl group can influence the electronic properties of the aromatic ring, potentially opening up novel radical-mediated reaction pathways. Studies on related molecules show that trifluoromethylated compounds can act as effective radical acceptors, a principle that could be applied to develop new carbon-carbon and carbon-heteroatom bond-forming reactions. organic-chemistry.orgresearchgate.net

Cross-Coupling Reactions: While palladium-catalyzed cross-coupling reactions are standard for aryl bromides, exploring novel catalysts (e.g., based on nickel, copper, or iron) could offer different reactivity, selectivity, or functional group tolerance. Investigating the mechanism of these reactions can lead to more robust and versatile synthetic tools.

Directed Metalation: The benzamide group can act as a directing group for ortho-lithiation or other metalation reactions, allowing for precise functionalization of the aromatic ring. Exploring the regioselectivity of these reactions could provide access to a wide range of polysubstituted derivatives.

Advanced Computational Predictions for Molecular Design and Reactivity